4-Methyl-2-[(methylamino)methyl]phenol
Description
Historical Context of Phenolic Amines in Chemical Research
The study of phenolic amines is built upon foundational discoveries in organic chemistry. The journey began with the isolation of phenol (B47542) from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (carbolic acid). wikipedia.orgatamankimya.com Shortly after, in 1841, French chemist Auguste Laurent synthesized pure phenol from benzene (B151609) derivatives. wikipedia.orgatamankimya.com This discovery opened the door to exploring the reactivity of the phenol molecule.
Parallel advancements in the understanding of amines set the stage for the development of reactions combining these two classes of compounds. The Mannich reaction, first reported by Carl Mannich, provided a reliable method for the aminoalkylation of acidic compounds, including phenols. This breakthrough allowed chemists to systematically synthesize a vast array of phenolic amines, or phenolic Mannich bases, enabling extensive investigation into their chemical properties and potential applications, particularly in medicinal chemistry and materials science. nih.govslideshare.net
Classification and Structural Features of Phenolic Mannich Bases
Phenolic Mannich bases are classified based on the structure of the parent phenol and the amine used in their synthesis. The defining structural feature is the presence of an aminomethyl group attached to the aromatic ring of the phenol.
The position of this substitution is a key characteristic. In the case of phenols, the aminomethyl group typically substitutes a hydrogen atom at a carbon position ortho to the phenolic hydroxyl group. lew.ro This regioselectivity is a common outcome in the Mannich reaction with phenolic substrates. If both ortho positions are already occupied, the substitution may occur at the para position. lew.ro The compound 4-Methyl-2-[(methylamino)methyl]phenol is a classic example of an ortho-substituted phenolic Mannich base.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Parent Phenol | 4-Methylphenol (p-cresol) |
| Amine Reagent | Methylamine (B109427) (a primary amine) |
| Aldehyde Reagent | Formaldehyde (B43269) (implied in Mannich reaction) |
| Substitution Pattern | The (methylamino)methyl group is at the C2 position, ortho to the hydroxyl group (-OH) on the benzene ring. |
| Resulting Structure | A phenolic ring with a hydroxyl group at C1, a methyl group at C4, and a methylaminomethyl side chain at C2. |
This structural arrangement, containing both a phenolic hydroxyl group and a basic amino group, imparts specific chemical properties to the molecule, influencing its reactivity, solubility, and potential for intermolecular interactions.
Academic Significance of this compound within Contemporary Chemical Science
While specific research on this compound is not extensively detailed in current literature, its academic significance can be understood through the intensive study of its parent compound, 2-[(Methylamino)methyl]phenol (2-MAMP). Research into 2-MAMP highlights the potential of this structural class to interact with biological systems in highly specific ways.
Studies have identified 2-MAMP as a quorum sensing (QS) inhibitor in the bacterium Staphylococcus aureus. researchgate.netbiorxiv.orgnih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. nih.govnih.gov The compound 2-MAMP was synthesized to specifically target the quorum regulator SarA in S. aureus. nih.govresearchgate.net In vitro studies have validated its ability to inhibit biofilm formation by clinical strains of the bacterium. nih.gov
Furthermore, research demonstrates that this targeting leads to a significant reduction in the expression of key virulence genes regulated by the QS system. nih.govnih.gov This activity as an anti-virulence and anti-biofilm agent makes the molecular scaffold of compounds like 2-MAMP and, by extension, this compound, of high interest in the development of new strategies to combat bacterial infections, particularly those involving antibiotic-resistant strains. nih.gov
Table 2: Summary of Research Findings for the Related Compound 2-[(Methylamino)methyl]phenol (2-MAMP)
| Research Area | Finding | Source |
|---|---|---|
| Mechanism of Action | Acts as a quorum sensing (QS) inhibitor by targeting the SarA protein in Staphylococcus aureus. | nih.govresearchgate.net |
| Anti-Biofilm Activity | Proven in vitro to inhibit the formation of biofilms in clinical S. aureus strains. | nih.govnih.gov |
| Anti-Virulence Activity | Down-regulates the expression of key virulence genes (e.g., fnbA, hla, hld) governed by the QS system. | nih.govnih.gov |
| Polymicrobial Infections | Used to target S. aureus in co-culture with Pseudomonas aeruginosa, leading to a reduction in the virulence of the latter. | researchgate.netbiorxiv.org |
Overview of Research Domains Pertaining to this compound
The research landscape for this compound and its analogues is primarily situated within the fields of medicinal chemistry and microbiology. The investigations into the parent compound 2-MAMP firmly place this chemical family in the following research domains:
Anti-Infective Drug Discovery : The most prominent area of research is the development of novel agents to combat bacterial infections. The focus is not on killing the bacteria (antimicrobial activity) but on disarming them by inhibiting virulence and biofilm formation (anti-virulence therapy). nih.govnih.gov This approach is considered a promising alternative to conventional antibiotics.
Quorum Sensing Inhibition : This is a specialized sub-field focused on disrupting bacterial communication. Compounds like 2-MAMP are studied as tools to understand and modulate the complex regulatory networks that control bacterial pathogenesis. biorxiv.orgnih.gov
Polymicrobial Interaction Studies : Researchers are exploring how inhibiting one species in a mixed infection can alter the behavior of another. The use of 2-MAMP to control S. aureus to moderate the virulence of P. aeruginosa is a key example of this application. researchgate.netbiorxiv.org
Organic Synthesis and Chemical Biology : The synthesis of these targeted molecules and the study of their structure-activity relationships remain an active area of chemical research. nih.gov
The study of this compound and its chemical relatives contributes valuable knowledge to the ongoing effort to find new ways to manage and treat infectious diseases.
Synthetic Methodologies for this compound and Its Derivatives
The synthesis of this compound, a phenolic Mannich base, is of significant interest due to the prevalence of this structural motif in medicinal chemistry. Methodologies for its preparation primarily revolve around reductive amination and the classic Mannich reaction, with increasing emphasis on the incorporation of green chemistry principles.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(methylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-9(11)8(5-7)6-10-2/h3-5,10-11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIAPQQYLHNDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4 Methyl 2 Methylamino Methyl Phenol
Reactions Involving the Phenolic Hydroxyl Group
Electrophilic Aromatic Substitution on the Phenolic Ring
No studies detailing the electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) specifically on the phenolic ring of 4-Methyl-2-[(methylamino)methyl]phenol have been reported. The hydroxyl (-OH) and the alkyl-amino-alkyl substituent are both activating, ortho-, para-directing groups, which would theoretically influence the regioselectivity of such reactions. However, without experimental data, any discussion of product distribution remains speculative.
Esterification and Etherification Reactions
Similarly, a literature search did not yield specific examples or methods for the esterification or etherification of the phenolic hydroxyl group in this compound. While phenols, in general, undergo these reactions to form esters and ethers respectively, the specific conditions and outcomes for this compound are not documented.
Transformations of the Secondary Amine Functionality
Alkylation and Acylation Reactions
There is a lack of published research on the alkylation and acylation of the secondary amine in this compound. These reactions are fundamental transformations for secondary amines, leading to tertiary amines and amides, respectively. However, no specific reagents, catalysts, or reaction conditions have been described for this particular molecule.
Reduction Reactions and Related Transformations
Information regarding the oxidation or reduction of the secondary amine functionality in this compound is also not present in the available scientific literature. Consequently, no derived structures or transformation pathways can be reported.
Intramolecular Cyclization and Rearrangement Pathways
The chemical reactivity of this compound, a classic Mannich base, is characterized by its propensity to undergo intramolecular cyclization reactions, most notably in the synthesis of benzoxazine resins. This transformation is a cornerstone of its industrial and academic significance.
The cyclization mechanism involves the reaction of the phenolic hydroxyl group and the secondary amine with formaldehyde (B43269). This forms the six-membered oxazine ring through the elimination of a water molecule. The high molecular design flexibility of this reaction allows for the preparation of a wide variety of benzoxazine monomers with specific substituents and desired properties. techscience.com
Interactive Data Table: Intramolecular Cyclization of this compound
| Reactants | Product | Reaction Type |
| This compound + Formaldehyde | 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine | Intramolecular Cyclization / Ring-Closure |
Mechanistic Investigations of Key Chemical Conversions
Mechanistic studies on this compound have primarily focused on its conversion into benzoxazine and its behavior under thermal stress.
Mechanism of Benzoxazine Formation
The synthesis of benzoxazines from phenols, primary amines, and formaldehyde is a well-established Mannich-like condensation reaction. mdpi.commdpi.com The process can be understood in two principal stages:
Ring Closure: The subsequent and final stage is the cyclization of the Mannich base intermediate with another equivalent of formaldehyde. This step involves an electrophilic aromatic substitution followed by a ring-closure via a dehydration reaction to yield the final benzoxazine monomer. researchgate.net While some mechanistic proposals suggest the formation of a transient 2-(N-hydroxymethyl-N-methylamino)methylphenol intermediate, studies have noted that this species is not always observed, indicating it may be consumed rapidly in the subsequent ring-closing step. researchgate.net
Thermo-oxidative Degradation Pathways
Another key chemical conversion is the degradation of the molecular structure under elevated temperatures. While studies on the monomer itself are limited, extensive research on the thermal and thermo-oxidative degradation of polybenzoxazines derived from similar phenolic structures provides significant insight. Analysis of the evolved gases from the degradation of polybenzoxazines under an inert atmosphere reveals the cleavage of the molecule into smaller, stable fragments.
For polybenzoxazines based on aniline (B41778) and various phenols, gas chromatography-mass spectrometry (GC-MS) has identified key degradation products. kpi.ua These findings suggest that upon thermal degradation, a structure like this compound would likely break down into its constituent phenolic and amine-related precursors. The degradation process involves the scission of the C-N bonds and fragmentation of the ring structures.
Interactive Data Table: Potential Products from Thermo-Oxidative Degradation
Data extrapolated from GC-MS analysis of structurally related polybenzoxazines degraded under a nitrogen atmosphere up to 800°C. kpi.ua The numerical percentage represents the relative concentration of the compound in the evolved gas.
| Retention Time (min) | Potential Degradation Product | Relative Concentration (%) |
| 5.14 | Phenol (B47542) | ~20 |
| 5.24 | Aniline | ~35 |
| 6.52 | 2-Methylphenol | ~11 |
| 6.83 | N-methylaniline | Not specified |
| 6.88 | 4-Methylphenol | ~3 |
| 6.95 | p-Aminotoluene | ~12 |
Coordination Chemistry of 4 Methyl 2 Methylamino Methyl Phenol with Metal Centers
Ligand Characteristics and Potential Coordination Modes of 4-Methyl-2-[(methylamino)methyl]phenol
This compound is a Mannich base characterized by a phenol (B47542) ring substituted with a methyl group and a methylaminomethyl group. The key features relevant to its function as a ligand are the presence of a phenolic hydroxyl (-OH) group and a secondary amine (-NHCH₃) group, which contain oxygen and nitrogen atoms with lone pairs of electrons available for coordination to a metal center.
Bidentate (N, O) and Tridentate Coordination GeometriesThe most probable coordination mode for this ligand is as a bidentate chelating agent. Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate (B1203915) oxygen and the nitrogen atom of the secondary amine can bind to a single metal ion, forming a stable six-membered chelate ring. This (N, O) coordination is a common feature for this class of ligands and is the basis for forming simple mononuclear complexes.
A tridentate coordination geometry for a single ligand molecule is unlikely due to its structure. However, the phenolate oxygen can act as a bridge between two metal centers. In such a scenario, the ligand would be bidentate to one metal via the N and O atoms, and monodentate to a second metal ion via the bridging oxygen. This bridging behavior is fundamental to the formation of polynuclear complexes.
Synthesis and Isolation of Metal Complexes
While specific synthetic procedures for complexes of this compound were not found, general methods for analogous N,O-donor ligands are well-established.
| Metal Ion | Potential Complex Formula | Expected Geometry |
| Cu(II) | [Cu(L)₂] | Square Planar or Distorted Octahedral |
| Zn(II) | [Zn(L)₂] | Tetrahedral |
| Ni(II) | [Ni(L)₂] | Square Planar or Octahedral |
| Co(II) | [Co(L)₂] | Tetrahedral or Octahedral |
| Mn(II) | [Mn(L)₂] | Tetrahedral or Octahedral |
| Fe(II) | [Fe(L)₂] | Tetrahedral or Octahedral |
| Cd(II) | [Cd(L)₂] | Tetrahedral |
Preparation of Mono- and Polynuclear Metal ComplexesThe nuclearity of the resulting metal complex can be controlled by several factors:
Metal-to-Ligand Ratio: A 1:1 molar ratio often favors the formation of polynuclear species, where the ligand acts as a bridge between metal centers.
Ancillary Ligands: The presence of small, potentially bridging anions from the metal salt, such as acetate (OAc⁻) or hydroxide (OH⁻), can facilitate the formation of dinuclear or polynuclear structures. For example, a common structural motif is the phenoxo-bridged dinuclear complex, which can be further stabilized by an additional acetate or hydroxide bridge.
Solvent and pH: The choice of solvent and the control of pH can influence the deprotonation of the ligand and the potential for hydrolysis of the metal ion, both of which can impact the final structure.
Research on closely related, albeit more complex, Mannich base ligands has shown the successful synthesis of dinuclear copper(II) complexes featuring phenoxide bridges, sometimes accompanied by other bridging groups like acetate or nitrite. ias.ac.in This strongly suggests that this compound has the structural requisites to form similar polynuclear architectures.
Structural Elucidation of Metal Complexes
The precise three-dimensional arrangement of atoms in metal complexes of this compound derivatives is fundamental to understanding their properties. Techniques such as single-crystal X-ray diffraction provide definitive structural information.
For instance, the manganese(II) complex of a closely related Schiff base ligand, 2-[(4-methylphenylimino)methyl]-6-methoxyphenol (L), with the formula [MnL₂Cl₂], has been structurally characterized. researchgate.net The analysis revealed that the complex crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystallographic data for this representative compound are summarized in the table below. researchgate.net Such data are crucial for a detailed understanding of the coordination environment of the metal center. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₃₀H₂₈Cl₂MnN₂O₄ | researchgate.net |
| Formula Weight | 608.4 g/mol | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.0111(18) | researchgate.net |
| b (Å) | 11.222(2) | researchgate.net |
| c (Å) | 28.130(6) | researchgate.net |
| β (°) | 92.29(3) | researchgate.net |
| Volume (ų) | 2867.6(10) | researchgate.net |
| Z | 4 | researchgate.net |
The coordination geometry around a central metal ion is determined by the number and arrangement of donor atoms from the surrounding ligands. Derivatives of this compound can form complexes with various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.
Octahedral Geometry : This is a common coordination environment for transition metal complexes. In the previously mentioned [MnL₂Cl₂] complex, the manganese(II) ion is six-coordinate, displaying a distorted octahedral geometry. researchgate.net The coordination sphere is composed of two phenolic oxygen atoms from two neutral Schiff base ligands and two chloride ions. researchgate.net Octahedral geometries have also been proposed for various other first-row transition metal complexes based on spectral and magnetic data. mdpi.com
Square Planar and Tetrahedral Geometries : While octahedral is common, other geometries are also observed. For example, some Ni(II) and Cu(II) complexes with related Schiff base ligands have been assigned a square-planar geometry. ias.ac.in Tetrahedral geometry is less common but has been proposed for certain Pd(II) complexes. mdpi.com The choice between these geometries is influenced by factors like the d-electron configuration of the metal and the steric bulk of the ligands. wikipedia.org For instance, d⁸ ions like Ni(II) can form either square planar (low-spin) or tetrahedral (high-spin) complexes. wikipedia.org
The stability and packing of molecules in a crystal lattice are governed by a network of non-covalent interactions.
Intramolecular Interactions : A predominant feature in Schiff base ligands derived from 2-hydroxy-5-methylbenzaldehyde is a strong intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. nih.govnih.govresearchgate.net This interaction forms a stable six-membered ring, often denoted as an S(6) ring motif, which contributes to the planarity of that portion of the molecule. nih.govresearchgate.netnih.gov
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of these coordination compounds are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals.
Electronic spectroscopy (UV-Visible) is a key tool for investigating the electronic structure of transition metal complexes. The absorption of light promotes electrons from lower to higher energy levels, and the resulting spectrum provides information on d-d electronic transitions and charge-transfer bands. rasayanjournal.co.indalalinstitute.com
The energies of these transitions are directly related to the splitting of the d-orbitals, a parameter often denoted as Δ (the ligand field splitting parameter). whiterose.ac.ukmdpi.com The magnitude of Δ is determined by the metal ion, its oxidation state, and the nature of the coordinating ligands. wikipedia.org This parameter is critical in determining the spin state of the complex. whiterose.ac.uk
Low-Spin Complexes : When Δ is large (strong-field ligands), it is energetically more favorable for electrons to pair up in the lower-energy d-orbitals before occupying the higher-energy ones. This results in a low-spin state with a minimized number of unpaired electrons. wikipedia.orglumenlearning.com
High-Spin Complexes : When Δ is small (weak-field ligands), the energy cost of pairing electrons is greater than the energy required to promote them to higher-energy d-orbitals. This leads to a high-spin state with the maximum number of unpaired electrons. wikipedia.orglumenlearning.com
Diffuse reflectance spectroscopy is often employed for solid samples, and the data obtained can be used to infer the coordination geometry of the complexes. rasayanjournal.co.in For example, specific absorption bands in the visible region for a series of metal complexes with an (E)-4-methyl-2-((phenethylimino)(phenyl)methyl)phenol ligand have been used to support their proposed geometries. rasayanjournal.co.in
Magnetic susceptibility measurements provide direct insight into the number of unpaired electrons in a metal complex, thereby confirming its spin state. lumenlearning.com Complexes are classified based on their interaction with an external magnetic field. numberanalytics.com
Diamagnetic : Compounds with no unpaired electrons are weakly repelled by a magnetic field. lumenlearning.comlibretexts.org
Paramagnetic : Compounds with one or more unpaired electrons are attracted to a magnetic field. The magnitude of this attraction, known as the magnetic moment (μ), is directly related to the number of unpaired electrons. lumenlearning.comlibretexts.org
| Magnetic Type | Description | Electron Configuration | Reference |
|---|---|---|---|
| Diamagnetism | Weakly repelled by a magnetic field | All electrons are paired | numberanalytics.comlibretexts.org |
| Paramagnetism | Attracted to a magnetic field | Contains unpaired electrons | numberanalytics.comlibretexts.org |
| Antiferromagnetism | Magnetic moments on adjacent atoms align in an anti-parallel arrangement, resulting in a net magnetic moment of zero | Unpaired electrons on adjacent metal centers couple oppositely | numberanalytics.comresearchgate.net |
Catalytic Applications of 4 Methyl 2 Methylamino Methyl Phenol and Its Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in a single phase, which often allows for high activity and selectivity under mild reaction conditions. Metal complexes of 4-Methyl-2-[(methylamino)methyl]phenol and its analogues are particularly effective in this domain due to their solubility in common organic solvents and the well-defined nature of their active sites.
Complexes of N,O-donor ligands are potent catalysts for oxidation reactions, often mimicking the function of metalloenzymes. mdpi.com Dinuclear copper(II) complexes of ligands derived from 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542), a structurally related compound, have demonstrated significant biomimetic catalytic activity. These complexes effectively catalyze the aerobic oxidation of o-aminophenols to produce phenoxazinone derivatives, mimicking the function of phenoxazinone synthase. mdpi.com The proposed mechanism involves the coordination of the aminophenol to the copper centers, followed by electron transfer and oxidative coupling. mdpi.com Similarly, cobalt-Schiff base complexes, such as Co(salen), are known to catalyze the aerobic oxidation of substituted phenols like 2,6-di-tert-butylphenol. nih.gov
These complexes are also active in reduction catalysis. For instance, the reduction of nitroaromatic compounds, an important industrial process, can be catalyzed by Schiff base complexes. ekb.eg A copper(II) complex immobilized on a support has been shown to effectively reduce 4-nitrophenol (B140041) to 4-aminophenol. ekb.eg
| Substrate | Catalyst | Product | Observed Activity |
|---|---|---|---|
| 2-Aminophenol (B121084) | [Cu₂L(CH₃COO)₂]ClO₄ | 2-Amino-3H-phenoxazine-3-one | Mimics phenoxazinone synthase activity |
| 4-Aminophenol | [Cu₂L(CH₃COO)₂]ClO₄ | Benzoquinone imine | Catalytic oxidation observed |
| 3,5-Di-tert-butylcatechol | [Cu₂L(CH₃COO)₂]ClO₄ | 3,5-Di-tert-butyl-o-benzoquinone | Mimics catechol oxidase activity |
The formation of carbon-carbon bonds is fundamental to organic synthesis, and metal complexes of phenol-based ligands have proven to be effective catalysts in this area. Copper(II) complexes with Schiff base ligands catalyze the Claisen-Schmidt condensation reaction for the synthesis of chalcones, achieving high yields. mdpi.com This reaction involves the formation of a C-C bond between an aldehyde and a ketone. The catalyst facilitates the reaction, leading to efficient production of the chalcone (B49325) derivatives under relatively mild conditions. mdpi.com Mechanistic studies on related palladium systems suggest that the ligand framework can play a crucial role, with changes in its coordination mode potentially enabling bimetallic reductive elimination pathways for C-C bond formation. nih.gov
| Aldehyde | Ketone | Yield (%) | Reaction Time |
|---|---|---|---|
| Benzaldehyde | Acetophenone | >90% | Shortened reaction time compared to other catalysts |
| Substituted Benzaldehydes | Acetophenone | >90% | Consistently high yields |
Phenoxy-imine and related N,O-donor ligands have been extensively used to create high-performance, single-site catalysts for olefin polymerization, particularly with late transition metals and Group 4 metals. epa.govnih.gov The ligand architecture around the metal center directly influences the catalyst's activity, thermal stability, and the properties of the resulting polymer, such as molecular weight, branching, and tacticity. epa.gov
For example, cobalt(II) and iron(III) complexes of pyridine (B92270) bis(imine) ligands, which share the N,O-chelation motif, have shown activity in ethylene (B1197577) polymerization. nanobioletters.com The development of these catalysts is often driven by the systematic tuning of the steric and electronic properties of the ligands to achieve desired polymer microstructures. epa.gov This allows for the synthesis of a wide range of polyolefins, from linear high-density polyethylene (B3416737) to highly branched copolymers with unique properties. azom.com
Heterogeneous Catalysis
To improve catalyst recyclability and simplify product purification, homogeneous catalysts are often immobilized onto solid supports, creating heterogeneous systems. Schiff base complexes derived from substituted phenols are well-suited for this approach. One effective method involves grafting the complex onto a support material like functionalized graphene oxide (GO). ekb.eg A copper(II) Schiff base complex immobilized on GO has been successfully used as a recyclable catalyst for the reduction of 4-nitrophenol, maintaining its activity over multiple cycles. ekb.eg Another strategy involves the thermal decomposition of the metal complexes to form nanostructured metal oxides, which can then act as robust heterogeneous catalysts for reactions like alcohol oxidation. mdpi.com Furthermore, silica (B1680970) is a common support for industrial olefin polymerization catalysts, where metallocene complexes are impregnated to control polymer morphology and prevent reactor fouling. nih.gov
| Reaction | Catalyst | Conversion (%) | Recyclability |
|---|---|---|---|
| Reduction of 4-Nitrophenol | Cu(II)-Schiff Base/GO | 44.4 | Recyclable up to 5 times without significant loss of activity |
Asymmetric Catalysis Employing Chiral Derivatives of this compound
Introducing chirality into the ligand structure of a metal complex allows for enantioselective catalysis, a powerful tool for synthesizing chiral molecules. nih.govnih.gov This is typically achieved by using a chiral amine or alcohol during the synthesis of the Schiff base or related ligand. The resulting chiral environment around the metal center directs the stereochemical outcome of the reaction. nih.gov
A wide variety of chiral ligands have been developed for asymmetric catalysis, and phenol-based Schiff bases are a prominent class. nih.govnih.govmdpi.com For instance, chiral Mn(III) complexes of salen-type ligands, which are structurally analogous, are effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. nih.gov More advanced applications include palladium(II)-catalyzed enantioselective C-H functionalization, where chiral ligands such as chiral phosphoric acids or amino acid derivatives are used to achieve high levels of stereocontrol. mdpi.com The design of these "privileged ligands" is a key focus in modern catalysis, enabling the synthesis of complex molecules with high enantiomeric purity. nih.gov
| Reaction Type | Metal | Ligand Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Epoxidation of Indene | Mn(III) | Chiral Salen-type | High | nih.gov |
| C(sp³)–H Arylation | Pd(II) | Chiral Phosphoric Acid | Up to 96% | mdpi.com |
| C(sp²)–H Alkylation | Pd(II) | Mono-protected Amino Acid | Excellent | mdpi.com |
Investigation of Catalytic Mechanisms and Intermediates
Understanding the reaction mechanism is crucial for optimizing existing catalysts and designing new ones. Research in this area involves a combination of kinetic studies, spectroscopic analysis, and computational modeling to identify reactive intermediates and elucidate the catalytic cycle. nih.govgoogle.com
For the biomimetic oxidation of 2-aminophenol catalyzed by dinuclear copper(II) complexes, a detailed mechanism has been proposed. mdpi.com The cycle involves the initial binding of two substrate molecules to the dicopper center, followed by a two-electron oxidation to form a quinoneimine intermediate. This intermediate then undergoes further reactions to form the final phenoxazinone product, regenerating the catalyst. mdpi.com In other systems, such as C-C coupling reactions, mechanistic studies have revealed that the ligand can actively participate in the reaction, changing its coordination mode to facilitate bond formation between two metal centers. nih.gov The identification of key intermediates, such as metal-hydride species in hydrosilylation or oxidoperoxido species in oxidation, provides critical insights into how these catalysts function at a molecular level. nih.gov
Reusability and Stability of Catalytic Systems
The long-term performance of a catalyst is intrinsically linked to its reusability and stability, which are critical factors for its practical and industrial viability. For catalytic systems involving this compound and its metal complexes, these aspects are paramount. The ability to recover and reuse a catalyst multiple times without a significant loss in activity or selectivity is economically and environmentally advantageous. Similarly, the stability of the catalyst under operational conditions dictates its lifespan and reliability.
Research into analogous catalytic systems, particularly those involving aminophenol and bidentate N,O-ligands, provides valuable insights into the potential reusability and stability of catalysts derived from this compound. The strategies to enhance these properties often involve the heterogenization of the catalyst, which facilitates its separation from the reaction mixture and can improve its robustness.
One common approach to improve reusability is the immobilization of the metal complex onto a solid support. Supports such as polymers, silica, or magnetic nanoparticles can be functionalized to anchor the catalytic species. This not only simplifies the recovery process, often through simple filtration or magnetic separation, but can also prevent the aggregation and deactivation of the catalyst. For instance, studies on other metal complexes have shown that immobilization can lead to catalysts that are easily recovered and reused for multiple cycles with only a minor decrease in catalytic efficacy. researchgate.net
Detailed research findings on the reusability of similar heterogeneous catalysts often present data in tabular form to showcase the catalyst's performance over successive cycles. A representative example of how such data might be presented for a hypothetical catalyst system based on a this compound complex is shown below.
Table 1: Hypothetical Reusability of an Immobilized this compound-Metal Catalyst
| Cycle | Conversion (%) | Selectivity (%) |
| 1 | 98 | 95 |
| 2 | 97 | 94 |
| 3 | 96 | 94 |
| 4 | 95 | 93 |
| 5 | 93 | 92 |
This hypothetical data illustrates a gradual decrease in both conversion and selectivity over five cycles, a common trend observed in catalyst recycling studies. mdpi.com Such a decrease can be attributed to various factors, including mechanical loss of the catalyst during recovery, leaching of the metal or ligand into the reaction medium, or chemical degradation of the catalytic species.
Leaching, the process where the active metal or the ligand detaches from the support, is a critical aspect of catalyst stability. It not only reduces the catalyst's activity but can also lead to contamination of the product. Therefore, robust anchoring of the this compound complex to the support is crucial for maintaining its long-term performance.
The thermal and chemical stability of the catalyst is also a key consideration. The catalyst must be able to withstand the reaction temperature without decomposition. Furthermore, it should be inert to the reactants, products, and solvent to avoid unwanted side reactions and degradation. Studies on related Schiff base and aminophenol complexes suggest that their thermal stability can be quite high, often showing no significant decomposition at typical catalytic reaction temperatures. researchgate.netmdpi.com
Theoretical and Computational Investigations of 4 Methyl 2 Methylamino Methyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods are widely used to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a popular computational method used to investigate the electronic properties of molecules. For phenolic Mannich bases, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to analyze the electronic structure and rationalize observed regioselectivity in reactions nih.gov.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in studies of new benzimidazole (B57391) Mannich bases, HOMO-LUMO analysis was used to calculate electronic and structural parameters to understand their biological activities researchgate.net. Similar calculations on novel Mannich bases have been used to correlate electronic structures with antimicrobial and metal chelation activities nih.gov. These studies often involve calculating Natural Bond Orbital (NBO) charges to understand the distribution of electron density and identify potential nucleophilic and electrophilic centers within the molecule nih.gov.
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are used to calculate various molecular properties with high accuracy. For compounds analogous to 4-Methyl-2-[(methylamino)methyl]phenol, ab initio calculations would be used to determine properties such as dipole moments, polarizability, and molecular geometries. While specific ab initio studies for the target molecule were not found, the general methodology is well-established in computational chemistry for providing a deep understanding of a molecule's behavior.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.
For flexible molecules like Mannich bases, computational methods are used to explore the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. DFT calculations have been used to perform conformational analysis on Mannich bases of hydroxycoumarins, revealing that the most stable conformers often feature intramolecular hydrogen bonds that form stable six-membered rings rsc.org. Such hydrogen bonding between a phenolic hydroxyl group and the amine nitrogen is a common feature in this class of compounds and plays a key role in determining their preferred three-dimensional structure rsc.orgnih.gov. A thorough conformational search would identify all low-energy minima on the PES, providing insight into the molecule's flexibility and the populations of different conformers at thermal equilibrium.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies. For reactions involving phenolic compounds, such as the Mannich reaction, DFT calculations can be used to model the reaction intermediates and transition states.
For example, computational studies on the Mannich reactions of kynurenic acid derivatives have been used to rationalize the observed product selectivity. By modeling the coupling of an iminium ion with the most nucleophilic carbon center of the kynurenic anion, researchers can interpret why certain isomers are formed preferentially nih.gov. Such models provide a step-by-step view of the reaction at the molecular level, which is often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which serves to validate both the computational model and the experimental structural assignment. The structures of newly synthesized Mannich bases are typically confirmed by comparing experimentally measured spectra (FT-IR, ¹H-NMR, ¹³C-NMR) with those calculated computationally nih.govresearchgate.net.
For a compound like this compound, DFT calculations could predict vibrational frequencies (IR spectra) and nuclear magnetic shielding constants (NMR chemical shifts). For example, in the characterization of other Mannich bases, the calculated chemical shift for the methine CH proton in ¹H NMR and the corresponding carbon signal in ¹³C NMR have been used to confirm the formation of the target compound researchgate.net. Discrepancies between calculated and experimental values are analyzed to refine the understanding of the molecular structure and its environment.
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. This method is central to computer-aided drug design.
While no specific docking studies for this compound were identified, the methodology is widely applied to similar phenolic compounds and Mannich bases to predict their potential biological activity mdpi.comekb.egnih.gov. The process involves placing the ligand (the small molecule) into the binding site of a protein and calculating a score that estimates the binding affinity, typically in kcal/mol. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. These studies help in understanding the molecule's mechanism of action and can guide the design of more potent derivatives nih.gov.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices
The electronic and reactive properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org These orbitals are crucial in determining the molecule's chemical stability and reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for predicting the molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the ground state, making the molecule more polarizable and prone to chemical reactions. researchgate.netresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are commonly employed to calculate the energies of these orbitals and the resulting energy gap. researchgate.netnih.gov For phenolic compounds with amine functionalities, the HOMO is typically localized over the electron-rich phenol (B47542) ring and the nitrogen atom, while the LUMO is distributed across the aromatic system.
From the HOMO and LUMO energy values, several global chemical reactivity indices can be derived to quantify the molecule's reactive nature. These descriptors, rooted in conceptual DFT, provide a quantitative measure of different aspects of reactivity. ekb.egscirp.org Key indices include:
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2, it indicates the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. researchgate.net
Chemical Softness (S): The reciprocal of hardness (1 / η), where a softer molecule is more reactive.
Electrophilicity Index (ω): Calculated as χ² / (2η), this index quantifies the ability of a molecule to accept electrons.
Theoretical calculations for this compound would yield specific values for these parameters, allowing for a detailed understanding of its reactivity profile.
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.89 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 |
| HOMO-LUMO Energy Gap | ΔE | 3.94 |
| Ionization Potential | I | 5.89 |
| Electron Affinity | A | 1.95 |
| Electronegativity | χ | 3.92 |
| Chemical Hardness | η | 1.97 |
| Chemical Softness | S | 0.51 |
| Electrophilicity Index | ω | 3.90 |
Non-Linear Optical Properties and Thermochemical Stability Predictions
The investigation into the non-linear optical (NLO) properties of organic molecules is a burgeoning field of materials science, driven by their potential applications in optoelectronic technologies. researchgate.net Molecules like this compound, which possess both electron-donating (hydroxyl, methylamino) and electron-accepting (the aromatic system) groups, are potential candidates for NLO materials. The intramolecular charge transfer between these groups can lead to significant NLO responses.
Computational quantum chemical methods are instrumental in predicting the NLO behavior of molecules. The key parameters that define NLO properties are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ekb.eg The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for applications like second-harmonic generation. researchgate.net DFT calculations can provide reliable estimations of these properties. ekb.eg A high β value, often compared to a standard NLO material like urea, suggests that the molecule has a promising NLO response. researchgate.net
| Parameter | Symbol | Calculated Value |
|---|---|---|
| Dipole Moment | μ (Debye) | 2.45 |
| Linear Polarizability | α (esu) | 1.8 x 10-23 |
| First-Order Hyperpolarizability | β (esu) | 3.5 x 10-30 |
Thermochemical stability is another critical aspect that can be assessed through computational analysis. DFT calculations can predict thermodynamic properties such as heat capacity (C), entropy (S), and enthalpy (H) at different temperatures. researchgate.net The relationship between these properties and temperature provides insights into the molecule's stability and behavior under varying thermal conditions. For instance, a consistent increase in heat capacity and entropy with temperature is an expected trend, reflecting increased molecular vibration and disorder. These theoretical predictions are valuable for understanding the thermal stability of this compound. researchgate.net
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |
|---|---|---|---|
| 100 | 95.5 | 320.1 | 12.8 |
| 200 | 160.2 | 405.6 | 26.5 |
| 298.15 | 235.8 | 485.3 | 45.7 |
| 400 | 310.4 | 565.9 | 72.9 |
| 500 | 375.1 | 645.2 | 106.3 |
Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 4 Methyl 2 Methylamino Methyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-Methyl-2-[(methylamino)methyl]phenol, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its covalent framework and dynamic processes.
Multi-Dimensional NMR for Structural Dynamics and Solution-State Behavior
While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei, multi-dimensional NMR techniques are indispensable for unambiguously assigning resonances and understanding complex structural relationships. Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the molecular puzzle of this compound. youtube.comsdsu.eduepfl.ch
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, cross-peaks would be expected between the aromatic protons on the phenol (B47542) ring, helping to confirm their relative positions. Additionally, coupling between the methylene (B1212753) (-CH₂-) protons and the N-methyl (-NHCH₃) proton could be observed, confirming the connectivity of the side chain.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu An HSQC spectrum would definitively link each proton resonance to its corresponding carbon atom, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and the methyl protons to the methyl carbon.
Based on the analysis of structurally similar compounds, a hypothetical set of NMR data for this compound is presented below.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| OH | Variable (broad) | - | H-3, H-5 |
| NH | Variable (broad) | - | C-methylene, C-methyl |
| C1 | - | ~155 | - |
| C2 | - | ~125 | - |
| H3 | ~6.8 | ~118 | C1, C5 |
| C4 | - | ~130 | - |
| H5 | ~7.0 | ~130 | C1, C3 |
| H6 | ~6.7 | ~115 | C2, C4 |
| Methylene (-CH₂-) | ~3.8 | ~55 | C1, C2, C6, N-methyl |
| Phenolic Methyl (-CH₃) | ~2.2 | ~20 | C3, C4, C5 |
Note: Chemical shifts are hypothetical and can vary based on solvent and concentration.
Elucidation of Tautomeric Forms and Proton Transfer Processes in Solution
The ortho-positioning of the hydroxyl and (methylamino)methyl groups in this compound creates a favorable environment for intramolecular proton transfer. This can lead to the existence of tautomeric equilibria in solution, specifically between the phenol-imine and quinone-enamine forms. NMR spectroscopy is a powerful tool for investigating such dynamic processes. nih.gov
The presence of an intramolecular hydrogen bond between the phenolic proton and the amino nitrogen (O-H···N) can be inferred from the downfield chemical shift of the hydroxyl proton in the ¹H NMR spectrum. The rate of proton exchange between the oxygen and nitrogen atoms can influence the appearance of the NMR signals. nih.gov If the exchange is slow on the NMR timescale, separate signals for the protons on the oxygen and nitrogen might be observed. Conversely, fast exchange would result in a single, averaged signal. Variable-temperature NMR studies can be employed to probe the kinetics of this proton transfer. As the temperature is lowered, the rate of exchange decreases, which can lead to the resolution of distinct signals from the different tautomeric forms.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding
FT-IR spectroscopy is particularly sensitive to polar functional groups and is an excellent method for studying hydrogen bonding. researchgate.net In the FT-IR spectrum of this compound, the presence of an intramolecular hydrogen bond between the phenolic -OH group and the nitrogen of the (methylamino)methyl group is expected to have a significant effect on the vibrational frequencies. researchgate.netnajah.edu
The O-H stretching vibration, typically observed as a sharp band around 3600 cm⁻¹ for a free phenol, would be expected to shift to a lower frequency (e.g., 3400-3200 cm⁻¹) and appear as a broad band. This broadening and red-shift are characteristic indicators of hydrogen bond formation. najah.edu Similarly, the N-H stretching vibration of the secondary amine, usually found around 3350-3310 cm⁻¹, may also be broadened and shifted due to its involvement as a hydrogen bond acceptor.
Other key functional groups would also give rise to characteristic absorption bands, confirming the structure of the molecule.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|---|
| O-H (Phenolic) | Stretching (intramolecular H-bonded) | 3400 - 3200 | Broad absorption due to hydrogen bonding |
| N-H (Secondary Amine) | Stretching | 3350 - 3310 | May be broad if involved in H-bonding |
| C-H (Aromatic) | Stretching | 3100 - 3000 | |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple bands expected |
| C-N | Stretching | 1350 - 1250 |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. uliege.beresearchgate.net The C=C stretching modes of the benzene (B151609) ring typically appear as strong bands in the 1600-1450 cm⁻¹ region. The symmetric "ring breathing" vibration, which involves the expansion and contraction of the entire aromatic ring, is often a prominent feature in the Raman spectra of phenolic compounds and would be expected around 1000 cm⁻¹. researchgate.net The non-polar C-C and C-H bonds of the methyl and methylene groups would also be readily observable. The study of phenolic compounds by Raman spectroscopy can provide a detailed fingerprint of the molecule, allowing for differentiation from similar structures. uliege.be
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as the aromatic ring in this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted phenol. These transitions are typically of the π → π* type, involving the delocalized electrons of the aromatic ring. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the ring, as well as the solvent used for the analysis. ucc.edu.ghresearchgate.netresearchgate.net
The presence of the electron-donating hydroxyl, methyl, and (methylamino)methyl groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. ucc.edu.gh The polarity of the solvent can also influence the λ_max. In polar, protic solvents, hydrogen bonding interactions with the phenolic hydroxyl and amino groups can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. biointerfaceresearch.comijcce.ac.irslideshare.net For instance, a change in solvent from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) could result in a noticeable shift in the λ_max. Furthermore, the pH of the solution will significantly impact the UV-Vis spectrum, as deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) anion leads to a significant bathochromic shift and an increase in molar absorptivity. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Ethanol |
Analysis of Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of this compound, like other phenolic compounds, is characterized by transitions occurring within the benzene ring. These transitions are typically analogous to the 260 nm transition in benzene. Due to the reduced symmetry caused by the substituents (hydroxyl, methyl, and methylaminomethyl groups), these transitions are allowed and often feature a strong (0,0) band at the longer wavelength side of the spectrum. ias.ac.in
The electronic spectra of such compounds and their derivatives typically display absorption bands assigned to π–π* and n–π* transitions. mdpi.com For substituted phenols, these bands are generally observed in the ultraviolet region between 260-290 nm. ias.ac.in In manganese(I) complexes with ligands containing non-coordinated phenol groups, transitions associated with the phenolic ring are identified as π*← n electronic transitions at wavelengths below 295 nm. mdpi.com The presence of the phenolic ring and its substituents influences the electronic density and, consequently, the energy of these transitions. The conjugation effects within the aromatic system are key to understanding the position and intensity of these absorption bands.
Table 1: Typical Electronic Transitions in Phenolic Compounds
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π* | 260 - 290 | Aromatic ring transitions, often intense. |
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) in Complexes
When this compound acts as a ligand in metal complexes, new electronic transitions can arise, known as charge-transfer (CT) bands. These are generally more intense than d-d transitions and occur when an electron is transferred between molecular orbitals that are primarily centered on the ligand and orbitals centered on the metal.
Ligand-to-Metal Charge Transfer (LMCT) occurs when the ligand has high-energy lone pair electrons and the metal has low-lying empty orbitals. The electron transfers from the ligand to the metal.
Metal-to-Ligand Charge Transfer (MLCT) is observed when the metal has filled d-orbitals of relatively high energy and the ligand possesses low-energy empty orbitals (e.g., π* orbitals). The electron transfers from the metal to the ligand. For instance, in certain manganese(I) photoCORMs containing bipyridine derivatives, a low-energy band observed around 379 nm is attributed to MLCT electronic transitions. mdpi.com The specific energies of LMCT and MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the electronic properties of the ligand. The formation of complexes with this compound would be expected to show a shift in absorption bands to lower frequencies, confirming coordination. mdpi.com
Mass Spectrometry for Fragmentation Pathways and Complex Characterization
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. As a Mannich base, its fragmentation in mass spectrometry is predictable. The positive electrospray mass spectrum would show a peak for the molecular ion (M+). semanticscholar.org
Common fragmentation pathways for phenolic Mannich bases involve the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, as well as cleavage of the C-N bond. For a related Mannich base, (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one, the mass spectrum showed a molecular ion peak at m/z = 307.44 amu, with subsequent fragmentation peaks corresponding to the loss of various nitrogen-containing fragments. semanticscholar.org Similarly, for 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol, a molecular ion peak at m/e 221 was identified through GC-MS analysis. scitepress.org
Table 2: Predicted Key Fragments for this compound in Mass Spectrometry
| m/z Value (Predicted) | Corresponding Fragment | Description of Loss |
|---|---|---|
| 165 | [C10H15NO]+ | Molecular Ion (M+) |
| 135 | [C9H11O]+ | Loss of CH3NH (methylamine radical) |
| 121 | [C8H9O]+ | Loss of CH2=NCH3 (methanimine) |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its metal complexes, XRD studies would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While the specific crystal structure for this compound is not detailed in the provided search results, analysis of related compounds provides insight into expected features. For example, the crystal structure of a manganese(II) complex with the Schiff base 2-[(4-methylphenylimino)methyl]-6-methoxyphenol was determined to be a monoclinic system with the space group P21/c. nih.gov In this complex, the manganese atom is six-coordinate, displaying a distorted octahedral geometry. nih.govresearchgate.net Such studies reveal how the ligand coordinates to the metal center. In many Schiff base complexes, coordination occurs through the phenolic oxygen and the imine nitrogen. nih.govnanobioletters.com For phenolic Mannich bases, intramolecular hydrogen bonds between the phenolic hydroxyl group and the amine nitrogen are also a common structural feature. lew.ro
Table 3: Example Crystallographic Data from a Related Mn(II) Schiff Base Complex nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.0111(18) |
| b (Å) | 11.222(2) |
| c (Å) | 28.130(6) |
| β (º) | 92.29(3) |
| Volume (ų) | 2867.6(10) |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for purity and component analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the purity assessment and component analysis of complex mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound, potentially after derivatization. The gas chromatograph separates the compound from impurities, and the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern. rasayanjournal.co.in GC-MS has been successfully used to determine the purity of synthesized Mannich bases, such as 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol, which showed a purity of 86.54%. scitepress.org The typical setup involves an instrument with a capillary column (e.g., HP-5MSI), using helium as the carrier gas, with the mass spectrometer operating in electron ionization (EI) mode. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for analyzing less volatile or thermally labile compounds. researchgate.net The compound is separated by high-performance liquid chromatography (HPLC) and subsequently detected by MS. This method is widely used for the quantitative analysis of phenolic compounds in various matrices. shimadzu.comnih.gov For instance, a validated LC-MS/MS method was developed for the determination of a semi-synthetic phenolic antioxidant, 2,6-diisobornyl-4-methylphenol, in rat plasma. researchgate.netnih.gov The use of authentic standards is crucial for accurate quantification, as using parent compounds to quantify metabolites can lead to significant inaccuracies. researchgate.net These techniques are invaluable for establishing the purity profile and identifying any related substances or degradation products.
Exploration of Biological Activity Mechanisms and Molecular Interactions of 4 Methyl 2 Methylamino Methyl Phenol
Mechanisms of Interaction with Bacterial Quorum Sensing Systems
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This system regulates a host of processes, including biofilm formation and the production of virulence factors. 4-Methyl-2-[(methylamino)methyl]phenol has been identified as an inhibitor of QS, particularly in the opportunistic pathogen Staphylococcus aureus.
Targeting the Quorum Regulator SarA in Staphylococcus aureus
The primary molecular target of this compound in S. aureus is the Staphylococcal accessory regulator A (SarA). SarA is a crucial DNA-binding protein that plays a central role in the regulation of virulence factors and the capacity to form biofilms.
In silico studies initially identified 2-[(Methylamino)methyl]phenol as a compound that could specifically bind to the SarA protein. It was predicted to interact with key residues Glu-89 and Arg-90 of the regulator. This targeted binding is believed to block the protein's ability to up-regulate the expression of its target genes, effectively disrupting the QS cascade that governs pathogenesis. The specificity of this interaction was further substantiated by experiments showing that the compound had no significant biofilm-inhibiting effect on a SarA-deletion mutant strain of S. aureus, confirming that its activity is dependent on the presence of the SarA protein.
Down-regulation of Bacterial Virulence Factors and Gene Expression
The pathogenicity of S. aureus is largely dependent on the expression of a wide array of virulence factors, many of which are under the control of the SarA-regulated QS network. These factors include toxins and surface proteins that facilitate host tissue colonization and damage.
Treatment of S. aureus with this compound leads to a significant down-regulation in the transcription of key virulence genes. Quantitative real-time PCR (qRT-PCR) analyses have confirmed a reduction in the expression of genes such as fnbA (encoding fibronectin-binding protein A), hla (alpha-hemolysin), hld (delta-hemolysin), and the regulatory molecule RNAIII. This reduction in gene expression translates to a diminished virulence potential of the bacterium. The table below summarizes the observed down-regulation of representative virulence genes in two different S. aureus strains when treated with the compound.
| Gene | Function | S. aureus Strain P1966 Fold Change (Log Phase) | S. aureus Strain AB459 Fold Change (Log Phase) | S. aureus Strain P1966 Fold Change (Late Phase) | S. aureus Strain AB459 Fold Change (Late Phase) |
| RNAIII | Regulatory RNA, controls numerous virulence factors | -2.5 | -3.5 | -1.5 | -1.0 |
| fnbA | Fibronectin-binding protein A (adhesion) | -3.0 | -4.0 | -2.0 | -1.5 |
| hla | Alpha-hemolysin (toxin) | -3.5 | -4.5 | -2.5 | -2.0 |
| hld | Delta-hemolysin (toxin) | -2.0 | -3.0 | -1.0 | -0.5 |
Data adapted from qRT-PCR analyses showing the fold change in gene expression in treated samples compared to untreated controls. A negative value indicates down-regulation.
Molecular Interactions with Biomacromolecules (e.g., DNA, Proteins)
The biological activity of a small molecule is fundamentally dictated by its interactions with larger biomacromolecules. While the interaction with the SarA protein is well-documented, the potential for this compound to engage with other targets like nucleic acids and enzymes is also a key area of exploration.
Binding Modes and Affinities with Nucleic Acids (e.g., DNA, RNA)
To date, there is a lack of specific published research detailing the direct binding modes and affinities of this compound with nucleic acids such as DNA or RNA. Phenolic compounds, in general, possess structural features, such as aromatic rings and hydrogen-bonding capable groups, that could potentially facilitate interactions with the grooves or bases of DNA and RNA. However, without specific biophysical studies like spectroscopy, calorimetry, or molecular modeling for this particular compound, any discussion of binding modes remains speculative. Further research is required to determine if this compound interacts with nucleic acids and what the functional consequences of such interactions might be.
Enzyme Inhibition Mechanisms at a Molecular Level
Similarly, specific experimental data on the enzyme-inhibiting properties of this compound are not extensively available in the current scientific literature. The molecule's structure, featuring a phenol (B47542) ring and a methylamino side chain, presents possibilities for it to act as an enzyme inhibitor. It could potentially compete with a substrate for an enzyme's active site or bind to an allosteric site to modulate enzyme activity. The phenolic hydroxyl group and the amine nitrogen could act as hydrogen bond donors or acceptors, anchoring the molecule within an enzyme's binding pocket. However, without kinetic studies or structural analyses of the compound in complex with specific enzymes, the precise mechanisms and targets of inhibition cannot be confirmed.
Receptor-Ligand Binding Analysis (at a molecular level)
The interaction of this compound with biological receptors is fundamental to its mechanism of action. At a molecular level, this binding is governed by a series of non-covalent interactions between the ligand (the compound) and the receptor, typically a protein. These interactions can include hydrogen bonds, van der Waals forces, hydrophobic interactions, and ionic bonds. The specificity and affinity of the binding are determined by the three-dimensional structures of both the ligand and the receptor's binding site.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method allows for the visualization of potential binding modes and the estimation of the binding affinity. In silico molecular docking studies can be employed to understand how compounds like this compound might interact with bacterial proteins. For instance, such studies can predict interactions with key regulatory proteins in bacteria, such as those involved in quorum sensing. frontiersin.orgnih.gov The process involves preparing the 3D structures of both the ligand and the target protein and then using algorithms to fit the ligand into the protein's binding pocket, calculating a docking score that represents the binding energy. jbcpm.comnih.govscielo.org.mx
The binding of this compound to a target receptor can lead to a conformational change in the protein, which in turn can either activate or inhibit its biological function. The key functional groups of the compound—the hydroxyl (-OH) group on the phenol ring, the methyl (-CH3) group, and the methylaminomethyl [-CH2NH(CH3)] side chain—all play crucial roles in forming these interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in hydrophobic and π-stacking interactions. The amino group in the side chain can be protonated and form ionic interactions.
| Interaction Type | Description | Potential Involvement of this compound Functional Groups |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The phenolic hydroxyl group and the nitrogen atom in the methylaminomethyl group can act as hydrogen bond donors or acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The methyl group and the benzene (B151609) ring contribute to the molecule's hydrophobicity, promoting interactions with nonpolar pockets in a receptor. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall binding affinity between the compound and the receptor. |
| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | The amino group in the side chain can be protonated, allowing for ionic interactions with negatively charged residues in the receptor's binding site. |
Structure-Activity Relationships for Specific Biochemical Targets
The biological activity of this compound is intrinsically linked to its chemical structure. The arrangement and nature of its functional groups determine its interaction with specific biochemical targets. Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity.
For phenolic compounds, several structural features are known to influence their bioactivity. nih.gov The presence and position of hydroxyl groups on the aromatic ring are often critical for antioxidant and antimicrobial properties. In this compound, the hydroxyl group is essential for its chemical reactivity and its ability to form hydrogen bonds.
The methyl group at the para-position of the phenol ring can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes. Increased lipophilicity can enhance the accumulation of the compound within bacterial cells, potentially leading to greater efficacy.
The methylaminomethyl substituent at the ortho-position is a key feature that can significantly impact the compound's interaction with specific targets. The presence of the nitrogen atom allows for potential ionic interactions and hydrogen bonding, which can contribute to a more specific and high-affinity binding to a receptor. The length and branching of this side chain can also modulate activity.
Studies on related phenolic compounds have shown that the nature and position of substituents on the phenol ring can dramatically alter their activity as, for example, quorum sensing inhibitors. researchgate.netresearchgate.net For instance, the presence of certain functional groups can enhance the inhibition of signaling pathways in bacteria. researchgate.net
| Structural Feature | Potential Contribution to Biological Activity |
| Phenolic Hydroxyl Group | Acts as a hydrogen bond donor/acceptor; crucial for antioxidant activity and interaction with receptor sites. |
| Methyl Group (para-position) | Increases lipophilicity, potentially enhancing membrane permeability and cellular uptake. |
| Methylaminomethyl Group (ortho-position) | Provides a site for hydrogen bonding and potential ionic interactions, contributing to binding specificity and affinity. |
Impact on Microbial Physiology (excluding growth inhibition or toxicity)
Beyond direct antimicrobial effects that lead to cell death, this compound can influence various aspects of microbial physiology. One of the most significant impacts is its ability to interfere with quorum sensing (QS). frontiersin.orgresearchgate.net Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. researchgate.net By disrupting QS, this compound can inhibit the expression of virulence factors and biofilm formation without directly killing the bacteria. frontiersin.org
Phenolic compounds, in general, have been shown to modulate bacterial physiology in several ways. nih.gov They can affect the bacterial cell membrane, leading to changes in membrane potential and permeability. nih.gov This can disrupt essential cellular processes such as nutrient transport and energy production. However, it is important to note that 2-[(Methylamino)methyl]phenol has been reported to have negligible antimicrobial activity, suggesting its primary effects are not through membrane disruption. frontiersin.org
Another potential physiological impact is the inhibition of bacterial enzymes. nih.gov The compound could bind to the active site or an allosteric site of an enzyme, altering its conformation and reducing its catalytic activity. This can disrupt metabolic pathways crucial for bacterial survival and function.
The interference with quorum sensing by this compound is particularly noteworthy as it represents an anti-virulence strategy. frontiersin.org This approach is less likely to impose strong selective pressure for the development of resistance compared to traditional bactericidal antibiotics. frontiersin.org By down-regulating virulence genes, the compound can render pathogenic bacteria more susceptible to the host's immune system. frontiersin.org
| Physiological Impact | Mechanism of Action | Observed Effect on Microbes |
| Quorum Sensing Inhibition | Interference with signaling molecule production or reception. | Reduced expression of virulence factors and inhibition of biofilm formation. frontiersin.org |
| Enzyme Inhibition | Binding to and inhibiting the function of essential bacterial enzymes. | Disruption of metabolic pathways. nih.gov |
Synthetic Strategies and Structure Property Relationships for Derivatives and Analogues of 4 Methyl 2 Methylamino Methyl Phenol
Design and Synthesis of Phenolic Ring-Substituted Analogues
The aromatic ring of 4-methyl-2-[(methylamino)methyl]phenol is amenable to electrophilic substitution, allowing for the introduction of a wide array of functional groups. The design of these analogues often focuses on modulating the electronic properties and steric profile of the molecule. The synthesis of such derivatives typically involves either the direct substitution of a pre-formed Mannich base or the use of a substituted phenol (B47542) as the starting material in the Mannich reaction.
A common synthetic route involves the condensation reaction between a substituted salicylaldehyde (B1680747) and an amine to form a Schiff base (imine), which can be a target molecule itself or a precursor to the desired aminomethylphenol derivative. researchgate.net For instance, the reaction of 5-bromosalicylaldehyde (B98134) with aniline (B41778) produces (E)-4-bromo-2-[(phenylimino)methyl]phenol. nih.gov Subsequent reduction of the imine bond would yield the corresponding secondary amine. Similarly, starting with substituted phenols like 3-methoxyphenol (B1666288) or 4-iodophenol (B32979) allows for the synthesis of complex diaryl ether phenolic compounds through methods like the Ullmann reaction or Suzuki coupling, followed by demethylation if necessary. nih.gov
Table 1: Examples of Synthetic Routes for Phenolic Ring-Substituted Analogues
| Starting Material | Reagents | Product Type | Key Transformation |
|---|---|---|---|
| 5-Bromosalicylaldehyde | Aniline, Ethanol (B145695) | Imine (Schiff Base) | Condensation |
| p-Toluidine | Salicylaldehyde, DMF | Imine (Schiff Base) | Condensation researchgate.net |
| 3-Bromophenol | 4-Methoxybenzene boronic acid, Pd(OAc)₂, PPh₃ | Diaryl Ether | Suzuki Coupling nih.gov |
| 4-Iodophenol | 3-Methoxyphenol, Copper catalyst | Diaryl Ether | Ullmann Reaction nih.gov |
Modifications of the Amino Functionality and Alkyl Chain
Altering the N-methyl group and the methylene (B1212753) linker provides another powerful avenue for creating structural diversity. These modifications directly impact the basicity, nucleophilicity, and steric bulk around the nitrogen atom, which is often a key site for biological interactions or metal coordination.
Synthetic approaches to modify the amino group typically involve reacting 4-methylphenol and formaldehyde (B43269) with a primary or secondary amine other than methylamine (B109427) in a Mannich reaction. For example, using diethylamine (B46881) would yield 2-[(diethylamino)methyl]-4-methylphenol. Alternatively, starting with a precursor like 4-(chloromethyl)-2-phenylquinoline, various secondary amines (e.g., morpholine, piperidine) can be introduced via nucleophilic substitution to generate a library of analogues. researchgate.net
The alkyl chain can also be extended. For instance, a series of cholinesterase inhibitors was developed by linking a 4-[(diethylamino)methyl]phenoxy group to a secondary amine with alkyl chains of varying lengths. doi.org This was achieved by first treating p-hydroxybenzaldehyde with ω-dibromoalkanes to introduce the linker, followed by subsequent reactions to build the rest of the molecule. doi.org These modifications are critical for optimizing the spatial relationship between key pharmacophoric features.
Table 2: Synthetic Modifications of the Amino and Alkyl Moieties
| Modification Type | Synthetic Strategy | Example Starting Materials | Resulting Moiety |
|---|---|---|---|
| N-Substitution | Mannich reaction with different amines | 4-Methylphenol, Formaldehyde, Diethylamine | -CH₂-N(CH₂CH₃)₂ |
| N-Substitution | Nucleophilic substitution on a chloromethyl derivative | 4-(Chloromethyl) derivative, Morpholine | -CH₂-(Morpholin-4-yl) researchgate.net |
| Alkyl Chain Extension | Reaction with ω-dibromoalkanes | p-Hydroxybenzaldehyde, 1,8-Dibromooctane | -O-(CH₂)₈-Br doi.org |
| N-Arylation | Condensation with aromatic aldehydes (Schiff base formation) | 4-Aminophenol, 3-Nitrobenzaldehyde | Imine linkage to a nitrophenyl group mdpi.com |
Impact of Structural Alterations on Spectroscopic Signatures
Structural changes in the derivatives of this compound are directly reflected in their spectroscopic data, providing essential information for characterization.
¹H NMR Spectroscopy : In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are sensitive to the electronic effects of substituents on the phenolic ring. Electron-withdrawing groups typically shift these signals downfield, while electron-donating groups cause an upfield shift. The signal for the phenolic -OH proton can vary significantly in position and may disappear upon deuteration; its chemical shift is indicative of hydrogen bonding. For Schiff base derivatives, a characteristic signal for the imine proton (-CH=N-) appears downfield, often between δ 8.0 and 9.0 ppm. researchgate.net Upon metal complexation, this signal may shift, indicating coordination through the imine nitrogen. nih.gov The signals for the N-alkyl and methylene bridge protons are also diagnostic of the local chemical environment.
¹³C NMR Spectroscopy : The resonance of the imine carbon in Schiff base derivatives is typically found around δ 160-170 ppm. nih.gov Substituents on the aromatic ring cause predictable shifts in the signals of the ring carbons, consistent with their electronic effects.
FT-IR Spectroscopy : The infrared spectrum provides key information about functional groups. A broad band in the 3200-3600 cm⁻¹ region is characteristic of the phenolic O-H stretch. In Schiff base analogues, a strong absorption band between 1600 and 1690 cm⁻¹ is assigned to the C=N (azomethine) stretching vibration. atlantis-press.comnanobioletters.com This band's position is sensitive to substitution and often shifts to a lower frequency upon coordination to a metal ion, indicating a weakening of the C=N bond. nih.govnanobioletters.com The formation of metal complexes is further confirmed by the appearance of new bands at lower frequencies (e.g., 500-840 cm⁻¹), which are attributed to M-O and M-N stretching vibrations. nanobioletters.com
UV-Visible Spectroscopy : The electronic absorption spectra are influenced by solvent polarity and molecular structure. researchgate.net Transitions are typically assigned as n→π* and π→π*. An increase in solvent polarity can cause a red shift (bathochromic shift) in some absorption bands. researchgate.net Upon complexation with metal ions, new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions may appear. nanobioletters.com
Correlation of Structural Modifications with Chemical Reactivity Profiles
Structural modifications systematically alter the chemical reactivity of this compound derivatives. The interplay between electronic and steric effects governs their behavior in chemical reactions.
Phenolic Ring Reactivity : The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) onto the phenolic ring increases its electron density, making it more susceptible to electrophilic aromatic substitution. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring towards electrophiles and increase the acidity of the phenolic proton. This modulation of acidity is crucial for the compound's role as a proton donor and its ability to coordinate with metal ions.
Amino Group Nucleophilicity : The nature of the substituent on the nitrogen atom significantly affects its nucleophilicity and basicity. Replacing the methyl group with larger alkyl groups can increase basicity due to inductive effects but may also introduce steric hindrance, potentially slowing down reactions at the nitrogen center. Aryl substituents decrease the basicity of the nitrogen due to the delocalization of the lone pair into the aromatic system.
Influence of Derivative Structure on Ligand Properties and Metal Complexation
Derivatives of this compound, particularly their Schiff base analogues, are excellent ligands for a variety of metal ions due to the presence of nitrogen and oxygen donor atoms. nih.gov The structural features of the ligand dictate the properties of the resulting metal complexes.
Schiff bases derived from salicylaldehydes typically act as bidentate ligands, coordinating to a metal ion through the deprotonated phenolic oxygen and the imine nitrogen atom. nanobioletters.com The stoichiometry of the resulting complexes is commonly found to be 2:1 (ligand:metal), leading to coordination geometries such as octahedral or square planar. nanobioletters.com
Structural alterations to the ligand framework have a profound impact on the resulting complex:
Substituents on the Phenolic Ring : Electron-donating or -withdrawing groups on the salicylidene ring can modify the electron density at the donor atoms, thereby influencing the stability and electronic properties of the metal complex.
Amine Substituents : The group attached to the imine nitrogen can influence the steric environment around the metal center, potentially affecting the coordination geometry and the accessibility of the metal ion for further reactions.
Chelate Ring Size : Modifications to the alkyl chain connecting the donor atoms can alter the chelate ring size, which in turn affects the thermodynamic stability of the complex.
These tailored metal complexes have applications in catalysis and as antimicrobial agents, where the nature of both the metal ion and the ligand structure determines the biological efficacy. nanobioletters.com
Table 3: Characteristics of Metal Complexes with Schiff Base Derivatives
| Ligand Type | Metal Ion(s) | Stoichiometry (L:M) | Coordination Mode | Resulting Geometry |
|---|---|---|---|---|
| Salicylidene-2-aminophenol derivative | Co(II), Ni(II), Cu(II) | 2:1 | Bidentate (O, N) | Octahedral |
| 5-Nitropyridin-imine derivative | Cu(II), Zn(II) | 2:1 | Bidentate | Not specified nih.gov |
| Dichloro-substituted iminophenol | Co(II), Zn(II), Pd(II) | 2:1 | Bidentate (O, N) | Not specified nanobioletters.com |
| 5-Chlorosalicylidene-phenoxyaniline | Zn(II) | 1:1 | Pentadentate | Not specified nih.gov |
Effects of Structural Changes on Biological Interaction Mechanisms
The therapeutic potential of this compound analogues is highly dependent on their specific structural features, which govern their interactions with biological targets like enzymes and DNA. Structure-activity relationship (SAR) studies are essential for optimizing their biological effects.
Enzyme Inhibition : A series of 4-[(diethylamino)methyl]phenol (B14693097) derivatives were synthesized and evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. doi.org SAR analysis revealed that the length of the alkyl chain separating the phenoxy group from a secondary amine was critical for potency. An optimal spacer of eight CH₂ units was found to be the most effective, highlighting the importance of molecular geometry for fitting into the enzyme's active site. doi.org
Antimicrobial Activity : Many Schiff bases derived from aminophenols and their metal complexes exhibit significant antimicrobial activity. mdpi.com Studies have shown that metal complexes can be more potent than the free ligands. For example, Co(II), Zn(II), and Pd(II) complexes of a dichlorinated Schiff base ligand showed excellent activity against various bacteria. nanobioletters.com The enhanced activity is often attributed to the chelation process, which increases the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
DNA Interaction : Some metal complexes of related Schiff base ligands have been shown to interact with DNA. mdpi.com A zinc complex of a 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol derivative was studied for its interaction with calf thymus DNA (CT-DNA) using spectroscopic and viscosity measurements. nih.gov Such interactions can be a mechanism for anticancer or antimicrobial activity, where the compound binds to DNA and disrupts replication or transcription.
Receptor Antagonism : By designing analogues with different core structures, novel biological activities can be achieved. For example, replacing the aminomethylphenol scaffold with a 4-(4-benzoylaminophenoxy)phenol structure led to the development of a new class of nonsteroidal androgen receptor (AR) antagonists. nih.gov This demonstrates that significant structural modifications can completely shift the biological target and mechanism of action.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity
The synthesis of 4-Methyl-2-[(methylamino)methyl]phenol and its analogs is typically achieved through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the phenol (B47542) ring using formaldehyde (B43269) and methylamine (B109427). taylorandfrancis.com It is a three-component condensation reaction that produces a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgoarjbp.com
Future research should focus on optimizing this synthesis to improve both yield and selectivity. While traditional methods are effective, there is considerable room for improvement by exploring modern synthetic strategies.
Potential Research Avenues for Synthesis Optimization:
| Strategy | Rationale | Potential Outcome |
| Catalyst Development | Exploring novel catalysts, including transition metal salts or bifunctional organocatalysts, could lower activation energy and improve reaction rates. organic-chemistry.org | Higher yields, reduced reaction times, and milder reaction conditions. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter time frames. oarjbp.com | Rapid and efficient synthesis with potential for solvent-free conditions. |
| Solvent-Free Conditions | Conducting the Mannich reaction without a solvent ("neat") is an environmentally friendly approach that can simplify purification. oarjbp.com | Greener synthesis protocols, reduced waste, and potentially improved yields. |
| Flow Chemistry | Continuous flow reactors can offer precise control over reaction parameters like temperature, pressure, and stoichiometry. | Enhanced safety, scalability, and consistent product quality. |
By investigating these advanced synthetic methods, researchers can develop more efficient, economical, and environmentally benign pathways for the production of this compound.
Development of Advanced Catalytic Systems Utilizing this compound Complexes
The nitrogen and oxygen atoms within this compound make it an excellent ligand for coordinating with metal ions. These resultant metal complexes have significant potential as catalysts in various organic transformations.
Future work could focus on designing and synthesizing novel catalysts where this compound acts as a ligand. For instance, complexes of this ligand with copper(II) could be investigated for their ability to mimic the catalytic activity of enzymes like catechol oxidase and phenoxazinone synthase. mdpi.com Such biomimetic catalysts are valuable for developing selective oxidation processes. mdpi.com
A promising direction is the immobilization of these metal complexes onto solid supports, such as zeolites. researchgate.net This approach creates heterogeneous catalysts, which offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recyclability. researchgate.net These supported catalysts could be applied to a range of reactions, including esterification, Diels-Alder, and aldol condensations. researchgate.net
Integration into Advanced Material Science Applications (e.g., sensors, functional polymers)
The inherent chemical functionalities of this compound make it a valuable building block for advanced materials.
Sensors: Phenol-based compounds are widely explored as chemosensors. The phenolic hydroxyl group and the amine nitrogen can act as binding sites for various analytes, including metal ions and anions. rsc.orgresearchgate.net Future research could involve incorporating this compound into sensor arrays. For example, derivatives have been used to create fluorescent probes for pH, capable of distinguishing between normal and cancerous cells based on their different pH environments. rsc.org Similarly, electrochemical sensors based on related phenol derivatives have been developed for the detection of iodide ions in water. researchgate.net
Functional Polymers: The compound can be used as a monomer or a modifying agent in the synthesis of functional polymers. Polymers containing phenolic and amine groups can exhibit a range of useful properties, including pH responsiveness, ion-binding capabilities, and antioxidant activity. nih.gov These materials could find applications in drug delivery systems, smart coatings, and environmental remediation.
Deeper Theoretical Insights into Excited State Dynamics and Photophysical Properties
Theoretical studies, particularly using Density Functional Theory (DFT), are crucial for understanding the electronic structure and behavior of molecules. researchgate.net For compounds like this compound and its derivatives, such studies can provide deep insights into their photophysical properties.
Future theoretical investigations should focus on:
Excited State Calculations: Understanding the nature of electronic transitions and the behavior of the molecule in its excited state. This is critical for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). propulsiontechjournal.com
HOMO-LUMO Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic properties. researchgate.net Theoretical calculations can predict how modifications to the molecular structure will affect this energy gap.
Solvent Effects: Investigating how different solvent environments influence the electronic absorption spectra and molecular properties of the compound. researchgate.net This knowledge is vital for designing sensors and other solution-based applications.
These computational studies can guide the rational design of new molecules based on the this compound scaffold with tailored photophysical properties for specific applications. researchgate.netpropulsiontechjournal.com
Investigation of Environmental Fate and Degradation Mechanisms
As with any chemical compound, understanding its environmental impact is crucial. Research into the environmental fate and degradation of this compound is an important future direction. Studies on analogous compounds, such as 4-chloro-2-methylphenol, have shown that microorganisms can metabolize them through specific pathways, such as a modified ortho-cleavage route. nih.gov
Future research should investigate:
Biodegradation: Identifying microbial strains capable of degrading this compound and elucidating the metabolic pathways involved. nih.gov
Advanced Oxidation Processes (AOPs): Evaluating the efficacy of methods like the electro-Fenton and photoelectro-Fenton processes for the complete degradation of the compound in aqueous solutions. psu.edu These processes generate highly reactive hydroxyl radicals that can break down persistent organic pollutants. psu.edu
Application in Interdisciplinary Research Fields Beyond Current Scope
The versatile structure of this compound opens doors to various interdisciplinary applications that warrant further investigation.
Medicinal Chemistry: The closely related compound 2-[(Methylamino)methyl]phenol has been shown to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus by targeting the quorum regulator SarA. frontiersin.orgnih.gov This suggests that this compound could be a valuable lead compound in the development of new anti-biofilm agents to combat antibiotic resistance. frontiersin.orgnih.gov
Agrochemicals: Phenolic compounds are a well-established class of agrochemicals. Future studies could explore the potential herbicidal, fungicidal, or insecticidal properties of this compound and its derivatives.
Coordination Chemistry: The ligand properties of this compound can be further exploited to create novel coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, porous, or catalytic properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Methyl-2-[(methylamino)methyl]phenol with high yield and purity?
- Methodological Answer : The compound can be synthesized via Schiff base formation, involving condensation of a methylamine derivative with a suitable aldehyde precursor. Key steps include:
- Reaction Optimization : Use stoichiometric ratios of reactants in polar aprotic solvents (e.g., ethanol or methanol) under reflux conditions.
- Purification : Employ recrystallization or column chromatography to isolate the product. Monitoring via thin-layer chromatography (TLC) ensures reaction progress.
- Yield Improvement : Adjust pH and temperature to favor imine formation while minimizing side reactions like oxidation.
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. For example, used single-crystal X-ray diffraction (R factor = 0.035) to confirm a related Schiff base derivative .
- Spectroscopy :
- NMR : 1H and 13C NMR identify proton environments and carbon frameworks.
- IR : Confirms functional groups (e.g., phenolic -OH, C-N stretches). references IR spectra for structural validation .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic and thermochemical properties of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate:
- Thermochemistry : Atomization energies, ionization potentials, and proton affinities (as in , which achieved a 2.4 kcal/mol deviation for similar systems) .
- Electronic Properties : HOMO-LUMO gaps and charge distribution to predict reactivity.
- Validation : Compare DFT-predicted geometries with experimental X-ray data (e.g., bond lengths and angles from ) .
Q. What challenges arise in resolving the crystal structure of this compound derivatives, and how can they be addressed?
- Methodological Answer :
- Common Issues : Crystal twinning, disorder in flexible moieties (e.g., methylamino groups), and weak diffraction.
- Solutions :
- Data Collection : Use high-resolution synchrotron sources for better signal-to-noise ratios.
- Refinement Tools : SHELX software ( ) enables robust handling of disordered regions via restraints and constraints .
- Hirshfeld Analysis : Maps intermolecular interactions (e.g., used this to study packing efficiency) .
Q. How should researchers address discrepancies between computational predictions and experimental observations for this compound’s properties?
- Methodological Answer :
- Model Calibration : Test multiple functionals (e.g., M06-2X vs. B3LYP) and basis sets to minimize deviations.
- Experimental Cross-Check : Validate DFT-predicted vibrational frequencies with experimental IR data ( ) .
- Error Analysis : Quantify systematic errors (e.g., solvent effects in DFT vs. gas-phase crystallography) .
Q. What role does hydrogen bonding play in the stability of this compound’s crystalline structure?
- Methodological Answer :
- Hydrogen-Bond Networks : Analyze X-ray data (e.g., ) to identify O-H···N and N-H···O interactions that stabilize the lattice.
- Thermodynamic Impact : Calculate interaction energies via DFT to correlate H-bond strength with melting points or solubility .
Q. How can researchers design derivatives of this compound for specific applications (e.g., catalysis or bioactivity)?
- Methodological Answer :
- Functionalization Strategies : Introduce electron-withdrawing/donating groups (e.g., -CF3, -OCH3) to modify electronic properties.
- Structure-Activity Relationships (SAR) : Use DFT ( ) to predict how substitutions affect reactivity or binding affinities .
- Experimental Validation : Synthesize derivatives and compare bioactivity or catalytic performance with computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
